Fumaropimaric acid Fumaropimaric acid Direct inhibitor of the p53 transactivation domain from binding to replication protein A; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 125-66-6
VCID: VC0006327
InChI: InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)
SMILES: CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol

Fumaropimaric acid

CAS No.: 125-66-6

Cat. No.: VC0006327

Molecular Formula: C24H34O6

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Fumaropimaric acid - 125-66-6

CAS No. 125-66-6
Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
IUPAC Name 5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid
Standard InChI InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)
Standard InChI Key PXYRCOIAFZBLBN-UHFFFAOYSA-N
SMILES CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
Canonical SMILES CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C

Chemical Identity and Structural Characteristics

Fumaropimaric acid (C₃₀H₄₄O₆) is a tricyclic diterpene carboxylic acid formed via the Diels-Alder reaction between abietic acid (a primary resin acid in rosin) and fumaric acid. The reaction proceeds under controlled thermal conditions, typically at temperatures exceeding 200°C, to yield the endo-adduct . The structural elucidation of FPA and its derivatives has been achieved through advanced spectroscopic and crystallographic methods.

Molecular Configuration

X-ray diffraction studies of FPA derivatives, such as fumaropimaric acid triacid amide, reveal a rigid tricyclic framework with a fused six-membered ring system. The amide derivative crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 15.67 Å, and β = 105.4° . The fumaroyl group is positioned equatorially, contributing to the compound’s stability and reactivity.

Table 1: Crystallographic Data for Fumaropimaric Acid Triacid Amide

ParameterValue
Molecular formulaC₃₀H₄₃NO₆
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.23 Å
b = 12.45 Å
c = 15.67 Å
β angle105.4°
Volume1,945 ų

Synthesis and Industrial Production

Conventional Synthesis via Diels-Alder Reaction

The primary industrial method for FPA production involves the cycloaddition of fumaric acid to abietic acid under elevated temperatures (200–220°C). The reaction follows second-order kinetics, with a yield of 85–92% achievable at a rosin-to-fumaric acid molar ratio of 1:6.2 . Prolonged heating (>6 hours) promotes the formation of FPA over byproducts such as dehydroabietic acid.

Table 2: Optimization of FPA Synthesis Conditions

ParameterOptimal ValueEffect on Yield
Temperature200°CMaximizes adduct formation
Reaction time6–8 hoursMinimizes decomposition
Molar ratio (rosin:FA)1:6.292% yield
CatalystNone required

Alternative Synthesis Routes

Recent advances include the ammonolysis of FPA’s acyl chloride intermediate to produce triacid amides. This method, detailed by Xing et al., involves treating fumaropimaric acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia . The process achieves a 78% yield within 4 hours, offering a faster route to functionalized derivatives.

Physicochemical Properties

FPA exhibits distinct thermal and solubility characteristics critical for its industrial handling:

  • Melting point: 287°C (decomposition observed above 300°C) .

  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., dimethylformamide, acetone).

  • Acidity: pKa₁ = 3.0, pKa₂ = 4.5, attributed to its dicarboxylic groups .

Table 3: Comparative Properties of Rosin-Derived Acids

PropertyFumaropimaric AcidMaleopimaric Acid
Melting point287°C210°C
Allergenic potentialNone observedHigh sensitizer
Solubility in DCMHighModerate
Industrial useResin fortificationLimited due to toxicity

Applications in Industry and Medicine

Paper Sizing Agents

FPA-based fortified rosins are widely used in paper manufacturing to improve water resistance. Indonesian national standards (SNI 0497:2019) specify that FPA-modified rosins must contain ≤1.5% free rosin and maintain a pH of 8.5–9.5 . These formulations outperform conventional rosins in reducing fiber swelling and enhancing printability.

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